molecular formula C7H5FO B047322 2-Fluorobenzaldehyde CAS No. 446-52-6

2-Fluorobenzaldehyde

Cat. No.: B047322
CAS No.: 446-52-6
M. Wt: 124.11 g/mol
InChI Key: ZWDVQMVZZYIAHO-UHFFFAOYSA-N
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Description

2-Fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅FO. It is one of the three isomers of fluorinated benzaldehyde, where the fluorine atom is positioned at the ortho position relative to the aldehyde group. This compound is a colorless liquid with a characteristic aromatic odor and is used as an intermediate in various chemical syntheses .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where 2-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .

Industrial Production Methods: In industrial settings, this compound is often produced using similar halogen-exchange reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

2-Fluorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    3-Fluorobenzaldehyde: The fluorine atom is positioned at the meta position relative to the aldehyde group.

    4-Fluorobenzaldehyde: The fluorine atom is positioned at the para position relative to the aldehyde group.

Comparison: 2-Fluorobenzaldehyde is unique due to the ortho positioning of the fluorine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to different steric and electronic effects compared to its meta and para isomers, making it suitable for specific applications where these effects are advantageous .

Properties

IUPAC Name

2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDVQMVZZYIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022030
Record name 2-Fluorobenzaldehyde
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Molecular Weight

124.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

446-52-6
Record name 2-Fluorobenzaldehyde
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Record name o-Fluorobenzaldehyde
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Record name 2-Fluorobenzaldehyde
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Record name 2-Fluorobenzaldehyde
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Record name 2-fluorobenzaldehyde
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Record name O-FLUOROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To the solution of 5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole is added DIEA (0.16 mmol) and 2-fluorobenzoyl chloride (0.16 mmol) and the reaction mixture is stirred for 12 hours at room temperature. After evaporation of the solvent, the residue is purified by automated chromatography (hexane/EtOAc) to give 5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-[1,3,4]thiadiazol-3-yl]-(2-fluoro-phenyl)-methanone: 1H NMR (400 MHz, CDCl3) δ 7.39-7.35 (m, 1H), 7.34-7.29 (m, 4H), 7.25 (dd, J1=7.8 Hz, J2=1.2 Hz, 1H), 7.19-7.13 (m, 3H), 7.04 (m, 1H), 6.97 (m, 2H), 6.50 (dd, J1=71.6 Hz, J2=71.2 Hz, 1H). LC/MS: (ES+) 462.8 (M+1)+.
Name
5-(4-chloro-phenyl)-2-(2-difluoromethoxy-phenyl)-2,3-dihydro-[1,3,4]thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.16 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (0.60 mL, 4.57 mmol) in tetrahydrofuran (27 mL) was chilled to -78° C. and butyllithium (1.30 mL, 3.25 mmol, 2.5 N in hexanes) was added dropwise. The solution was stirred 10 minutes and then a solution 3-(2-chloro-phenyl)-6-fluoro-2-methyl-3H-quinazolin-4-one (1.04 g, 3.60 mmol) in tetrahydrofuran (7 mL) was added dropwise. The solution became intense red and was stirred 30 minutes. In a separate vessel a solution of 2-fluorobenzaldehyde (0.575 mL, 6.33 mmol) in tetrahydrofuran (20 mL) was prepared and chilled to -78 ° C. The cold red anion solution was added to the cold methyl 2-fluorobenzaldehyde solution via canula over 30 seconds. The resulting mixture was stirred 1 hour at -78° C. and then quenched with saturated aqueous bicarbonate and warmed to ambient temperature. The mixture was concentrated and the residue was diluted with water (50 mL), ethyl acetate (10 mL) and saturated aqueous sodium bisulfite (50 mL). This mixture was stirred 1 h and then repeatedly extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over magnesium sulfate and concentrated. The residues from the two side by side reactions were combined and flash chromatographed on silica gel (45×150 mm) with elution proceeding as follows: 20% ethyl acetate/hexane (500 mL), nil; 30% ethyl acetate/hexane (500 mL) and 40% ethyl acetate/hexane (500 mL), two diastereomers of 3-(2-chloro-phenyl)-6-fluoro-2-[2-(2-fluoro-phenyl)-2-hydroxy-ethyl]-3H-quinazolin-4-one, both as viscous oils. The faster eluting diastereomer weighed 0.231 g (17%) and had: 1H NMR δ7.92 (dd, J=3, 8.5 Hz, 1 H), 7.77 (dd, J=5, 9 Hz, 1 H), 7.60 (dd, J=1.5, 7.5 Hz, 1 H), 7.57-7.55 (m, 1 H), 7.53 (dd, J=3,8 Hz, 1 H), 7.48-7.42 (sym m, 2 H), 7.36-7.31 (m, 1 H), 7.24-7.18 (m,1 H), 7.12 (t, J=7.5 Hz, 1 H), 6.96-6.90 (m, 1 H), 5.65 (br s, 1 H), 5.55 (dd, J=2.5, 9 Hz, 1 H), 2.70 (dd, J=2.5, 17 Hz, 1 H), 2.61 (dd, J=9, 17 Hz, 1 H). The slower eluting diastereomer weighed 0.283 g (21%) and had: 1H NMR δ7.91 (dd, J=3, 9 Hz, 1 H), 7.76 (dd, J=5, 9 Hz, 1 H), 7.58 (dd, J=1.5, 8 Hz, 1 H), 7.54 (dd, J=3, 9 Hz, 1 H), 7.51 (dd, J=1.5, 8 Hz, 1 H), 7.44 (dt, J=2, 8 Hz, 1 H), 7.39 (dt, J=1.5, 8 Hz, 1 H), 7.23-7.17 (m, 1 H), 7.13-7.07 (m, 2 H), 6.98-6.91 (m, 1 H), 5.61 (br s, 1 H), 5.57 (dd, J=4, 8 Hz, 1 H), 2.72-2.60 (m, 2 H).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzaldehyde
Reactant of Route 2
2-Fluorobenzaldehyde
Reactant of Route 3
2-Fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Fluorobenzaldehyde
Reactant of Route 5
2-Fluorobenzaldehyde
Reactant of Route 6
2-Fluorobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Fluorobenzaldehyde?

A1: this compound has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly employ various spectroscopic techniques to characterize this compound, including Fourier Transform Microwave (FTMW) spectroscopy [ [] ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 19F) [ [], [] ], Infrared (IR) spectroscopy, and UV-Visible spectroscopy. These techniques provide insights into the compound's structure, bonding, and electronic properties.

Q3: Does this compound exhibit conformational isomerism?

A: Yes, this compound exists in two planar rotameric forms: O-cis and O-trans. The O-trans conformer, where the carbonyl group points away from the fluorine atom, is generally more stable. [ [], [] ]

Q4: How does the fluorine atom in this compound influence its conformational preferences?

A: While initially attributed to intramolecular hydrogen bonding, studies combining experimental and computational methods, including Natural Bond Orbital (NBO) analysis, suggest that other factors contribute to the stabilization of the O-trans conformer. [ [], [] ]

Q5: How does the structure of this compound impact its reactivity?

A: The fluorine atom's electron-withdrawing nature influences the reactivity of the aldehyde group in this compound. This effect can be observed in reactions like nucleophilic aromatic substitutions, where the fluorine atom acts as a directing group. [ [], [] ]

Q6: Can this compound be used in the synthesis of heterocyclic compounds?

A: Yes, this compound serves as a versatile building block for synthesizing various heterocycles. For instance, it reacts with heterocyclic ketene aminals to produce 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives through a cascade reaction. [ [] ]

Q7: How does the presence of this compound influence the rate of certain chemical reactions?

A: Studies have shown that this compound can act as a promoter in reactions involving the addition of 2-(trimethylsilyl)thiazole to electrophilic ketones. [ [] ]

Q8: Are there any known catalytic applications of this compound in asymmetric synthesis?

A: While this compound itself might not be a catalyst, it serves as a valuable starting material in asymmetric reactions. For example, it is a substrate in the asymmetric nitroaldol reaction catalyzed by chiral Cu(II)-macrocyclic [H4]salen complexes, producing β-nitroalcohols with high enantioselectivity. [ [] ]

Q9: Has this compound been investigated in any anticancer studies?

A: While not directly investigated as an anticancer agent, derivatives of this compound, specifically a retinoic acid conjugate, have demonstrated promising anticancer activity against human glioma cells. This conjugate inhibits cell proliferation and induces apoptosis by suppressing STAT3 activation. [ [] ]

Q10: Are there any reported antimicrobial applications of this compound or its derivatives?

A: Research has explored the antimicrobial properties of metal complexes containing this compound-derived ligands. For example, nickel(II) complexes with mixed ligands, including this compound semicarbazone, exhibited antimicrobial activity against various human pathogenic bacterial strains. [ [] ]

Q11: Have computational methods been employed to study this compound?

A: Yes, computational chemistry has played a significant role in understanding the structure and properties of this compound. Ab initio calculations, molecular modeling, and solvation calculations provide insights into conformer geometries, energies, and interactions with solvents. [ [] ]

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